molecular formula C9H15N3O B13604673 1-Ethyl-2-(pyrrolidin-3-yloxy)-1h-imidazole

1-Ethyl-2-(pyrrolidin-3-yloxy)-1h-imidazole

Cat. No.: B13604673
M. Wt: 181.23 g/mol
InChI Key: ZIPXUDXPDROBRO-UHFFFAOYSA-N
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Description

1-Ethyl-2-(pyrrolidin-3-yloxy)-1h-imidazole is a heterocyclic compound that contains both an imidazole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-(pyrrolidin-3-yloxy)-1h-imidazole typically involves the reaction of 1-ethylimidazole with 3-chloropyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-(pyrrolidin-3-yloxy)-1h-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the imidazole or pyrrolidine rings.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

1-Ethyl-2-(pyrrolidin-3-yloxy)-1h-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(pyrrolidin-3-yloxy)-1h-imidazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2-(pyrrolidin-3-yloxy)-benzene
  • 1-Ethyl-2-(pyrrolidin-3-yloxy)-pyridine
  • 1-Ethyl-2-(pyrrolidin-3-yloxy)-thiophene

Uniqueness

1-Ethyl-2-(pyrrolidin-3-yloxy)-1h-imidazole is unique due to the presence of both an imidazole and a pyrrolidine ring, which imparts distinct chemical and biological properties. The combination of these rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-ethyl-2-pyrrolidin-3-yloxyimidazole

InChI

InChI=1S/C9H15N3O/c1-2-12-6-5-11-9(12)13-8-3-4-10-7-8/h5-6,8,10H,2-4,7H2,1H3

InChI Key

ZIPXUDXPDROBRO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1OC2CCNC2

Origin of Product

United States

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